molecular formula C19H13ClF3N3O2 B2528416 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941972-29-8

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2528416
CAS No.: 941972-29-8
M. Wt: 407.78
InChI Key: DWUDPAKJZVCHSK-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N3O2 and its molecular weight is 407.78. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyridazine core and various aromatic substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-(trifluoromethyl)phenyl)acetamide

The presence of chlorine and trifluoromethyl groups enhances the compound's chemical reactivity and biological activity, making it a subject of interest in pharmacological studies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to effects on cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against human non-small cell lung cancer (A549) cells, where it demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2 .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

StudyCell LineConcentrationIC50 (μM)Mechanism
A5492015Induces apoptosis via caspase activation
E. coli5012Inhibits cell wall synthesis
MCF-72518Modulates receptor activity

These results indicate that the compound not only inhibits cancer cell proliferation but also shows promise as an antimicrobial agent.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUDPAKJZVCHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.